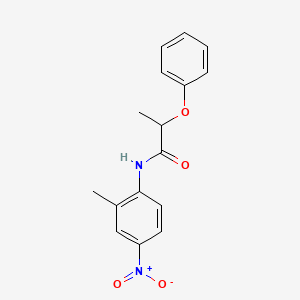
N-(2-hydroxyethyl)-N-methyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxyethyl)-N-methyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide, commonly known as HET0016, is a pharmacological compound that has been extensively studied for its potential therapeutic applications. HET0016 is a selective inhibitor of the enzyme 20-HETE synthase, which is involved in the metabolism of arachidonic acid to 20-hydroxyeicosatetraenoic acid (20-HETE).
Mecanismo De Acción
HET0016 is a selective inhibitor of the enzyme N-(2-hydroxyethyl)-N-methyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide synthase, which is involved in the metabolism of arachidonic acid to this compound. This compound is a potent vasoconstrictor and has been implicated in various diseases, including hypertension, cancer, and inflammation. By inhibiting this compound synthase, HET0016 reduces the production of this compound, thereby reducing vasoconstriction and inflammation.
Biochemical and Physiological Effects:
HET0016 has been shown to have various biochemical and physiological effects, including reducing blood pressure, inhibiting cancer cell growth and proliferation, reducing tumor angiogenesis, and reducing inflammation. HET0016 has also been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and xenobiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using HET0016 in lab experiments is its selectivity for N-(2-hydroxyethyl)-N-methyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide synthase. This allows researchers to specifically target the production of this compound, without affecting other pathways involved in arachidonic acid metabolism. However, one of the limitations of using HET0016 is its potential off-target effects, particularly on cytochrome P450 enzymes. This can affect the metabolism of other drugs and xenobiotics, leading to potential drug interactions.
Direcciones Futuras
There are several future directions for research on HET0016. One area of research is the development of more selective inhibitors of N-(2-hydroxyethyl)-N-methyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide synthase, which could potentially have fewer off-target effects. Another area of research is the identification of biomarkers that can predict the response to HET0016 treatment in different diseases. Finally, the potential use of HET0016 in combination with other drugs or therapies for the treatment of various diseases should also be explored.
Conclusion:
In conclusion, HET0016 is a pharmacological compound that has been extensively studied for its potential therapeutic applications in various diseases. HET0016 is a selective inhibitor of the enzyme this compound synthase, which is involved in the metabolism of arachidonic acid to this compound. By inhibiting this compound synthase, HET0016 reduces the production of this compound, thereby reducing vasoconstriction and inflammation. HET0016 has several advantages and limitations for lab experiments, and there are several future directions for research on HET0016.
Métodos De Síntesis
The synthesis of HET0016 involves the reaction of 1-(3-phenylpropyl)piperidine-4-carboxylic acid with methyl isocyanate, followed by the reaction of the resulting product with ethylene glycol. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
HET0016 has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, cancer, and inflammation. HET0016 has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and it has also been shown to reduce tumor angiogenesis. In hypertension, HET0016 has been shown to reduce blood pressure in animal models by inhibiting the production of N-(2-hydroxyethyl)-N-methyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide, which is known to increase vasoconstriction.
Propiedades
IUPAC Name |
N-(2-hydroxyethyl)-N-methyl-1-[1-(3-phenylpropyl)piperidin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37N3O2/c1-24(18-19-27)23(28)21-9-16-26(17-10-21)22-11-14-25(15-12-22)13-5-8-20-6-3-2-4-7-20/h2-4,6-7,21-22,27H,5,8-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAJUFFPFNARLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C1CCN(CC1)C2CCN(CC2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide](/img/structure/B4983272.png)
![3,3-dimethyl-11-(4-oxo-4H-chromen-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4983284.png)
![3-{[2-(4-morpholinyl)ethyl]thio}-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4983285.png)
![ethyl (2,6-dichloro-4-{[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B4983289.png)


![ethyl 2-methyl-4-[(3-nitrophenyl)amino]-6-quinolinecarboxylate hydrochloride](/img/structure/B4983325.png)
![2-[(2-fluorophenoxy)methyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4983327.png)
![2-chloro-5-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4983334.png)
![1,3-dioxo-N-1,3-thiazol-2-yl-2-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-5-isoindolinecarboxamide](/img/structure/B4983363.png)
![1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B4983366.png)

![6-methyl-N-[4-(1-pyrrolidinyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4983371.png)

